methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic molecule featuring:
- A thieno[2,3-c]pyridine core, a fused bicyclic system with sulfur and nitrogen atoms.
- Tetramethyl substituents at positions 5,5,7,7, enhancing lipophilicity.
- A sulfonamide-linked benzamido group at position 2, connected to a 3,5-dimethylpiperidine moiety.
- A methyl ester at position 3, contributing to solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2/c1-16-12-17(2)15-30(14-16)37(33,34)19-10-8-18(9-11-19)23(31)28-24-21(25(32)35-7)20-13-26(3,4)29-27(5,6)22(20)36-24/h8-11,16-17,29H,12-15H2,1-7H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQAEJZPHGZELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis of this compound through various organic reactions. The methods typically involve the coupling of thieno[2,3-c]pyridine derivatives with piperidine sulfonamides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) confirm the successful synthesis of the compound and its structural integrity .
Anticancer Properties
One of the prominent applications of this compound is in anticancer research. A study evaluated thieno[2,3-c]pyridine derivatives for their anticancer activity against various cancer cell lines including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). The compound exhibited significant inhibition of cell viability with IC50 values ranging from 10.8 µM to 12.4 µM across different cell lines .
Mechanism of Action:
The compound was found to induce cell cycle arrest at the G2 phase and initiate cell death through mechanisms distinct from apoptosis. This suggests that it may act as a potential lead compound for further development into effective anticancer agents targeting specific cellular pathways .
G Protein-Coupled Receptor Modulation
Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has also been studied for its interactions with G protein-coupled receptor kinase 2 (GRK2). By mimicking adenosine triphosphate (ATP), it modulates GPCR signaling pathways which are crucial in numerous physiological processes .
Potential Therapeutic Applications:
The modulation of GRK2 by this compound suggests its potential use in treating conditions related to dysregulated GPCR signaling such as heart disease and certain neurological disorders .
Case Studies and Research Findings
- Anticancer Screening :
-
GRK2 Inhibition :
- Research indicated that this compound effectively inhibits GRK2 activity.
- This inhibition could lead to altered GPCR signaling pathways that may be beneficial in therapeutic contexts .
Mechanism of Action
The mechanism of action of methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Systems
The target compound’s thieno[2,3-c]pyridine core distinguishes it from analogs with other fused systems:
- Thiazolo[3,2-a]pyrimidine (e.g., compounds 11a and 11b in ): Combines thiazole and pyrimidine rings, offering distinct electronic properties due to sulfur and multiple nitrogen atoms .
- Pyrrolo[2,3-b]pyridine (compound 8k in ): Features a bicyclic structure with a pyrrole ring, favoring planar interactions with biological targets .
Implications: The thienopyridine core may balance electron-rich and lipophilic characteristics, differing from the more polar thiazolopyrimidine or rigid pyrimidoquinazoline systems.
Substituent Effects
Table 1: Structural and Physical Properties Comparison
*Molecular weights estimated for unreported compounds based on structural similarity.
Key Observations:
- Lipophilicity: The target’s tetramethyl and piperidinyl groups likely increase lipophilicity compared to analogs with polar cyano (11b) or methoxy (8k) substituents. This could enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : The sulfonyl group in the target compound introduces strong electron-withdrawing characteristics, contrasting with the electron-donating methoxy groups in 8k .
Biological Activity
Methyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity across various studies and applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Piperidine ring : Contributes to its pharmacological properties.
- Thieno[2,3-c]pyridine core : Associated with various biological activities.
- Sulfonamide group : Enhances antimicrobial properties.
Molecular Formula
Molecular Weight
556.1 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives containing piperidine and sulfonamide structures demonstrate potent antimicrobial effects. For instance:
- Compounds similar to this structure have been evaluated against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing significant antibacterial activity compared to standard drugs like chloramphenicol .
2. Anticancer Properties
The thieno[2,3-c]pyridine framework is noted for its anticancer potential. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- The presence of the sulfonamide group enhances the ability to interfere with tumor growth pathways.
3. CNS Activity
Piperidine derivatives are known for their central nervous system (CNS) effects. The compound's structure suggests potential applications in treating neurological disorders:
- Some studies report that piperidine-based compounds can act as effective agents against conditions like depression and anxiety by modulating neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A study synthesized several piperidine derivatives and tested their antimicrobial activity in vitro. Among them, specific compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that modifications to the benzamido group could enhance efficacy .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, derivatives of thieno[2,3-c]pyridine were tested against various cancer cell lines. Results indicated that certain modifications increased cytotoxicity towards breast and lung cancer cells significantly compared to controls .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves:
- Core Construction : Cyclization of thieno[2,3-c]pyridine precursors under pH-controlled conditions (e.g., using NaOAc in acetic anhydride) to form the fused heterocyclic system .
- Sulfonylation : Reaction of 4-chlorosulfonylbenzoyl chloride with 3,5-dimethylpiperidine in dichloromethane, followed by amide coupling to the thienopyridine core using HATU or EDC/HOBt .
- Methylation : Esterification of the carboxylic acid group with methyl iodide in the presence of K₂CO₃ . Intermediates are characterized via , , and HPLC to confirm regiochemical fidelity and purity (>95%) .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect impurities (<0.5%) .
- Spectroscopy : (DMSO-d₆, 500 MHz) for confirming proton environments, particularly the methyl groups (δ 1.2–1.4 ppm) and sulfonyl resonance (δ 3.3–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z: ~575.2) .
Q. What are common synthetic impurities, and how are they mitigated?
- Byproducts : Partial sulfonylation intermediates (e.g., mono-sulfonylated species) or unreacted starting materials. These are minimized by optimizing stoichiometry (1.2:1 sulfonyl chloride:amine ratio) .
- Degradation Products : Hydrolysis of the methyl ester under acidic conditions, detected via LC-MS and addressed by storing the compound in anhydrous environments .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and selectivity?
- Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP for esterification) to identify optimal parameters .
- Kinetic Monitoring : Real-time FTIR to track sulfonylation progress and avoid over-reaction, which generates di-sulfonylated byproducts .
Q. What strategies resolve spectral data discrepancies during structural elucidation?
- 2D NMR : HSQC and HMBC to resolve overlapping signals in the thienopyridine core and confirm amide bond connectivity .
- X-ray Crystallography : Single-crystal analysis (if feasible) to unambiguously assign stereochemistry, particularly for the tetramethyl-thienopyridine moiety .
Q. How does the 3,5-dimethylpiperidine substituent influence physicochemical properties?
- LogP Studies : The lipophilic piperidine group increases logP (predicted ~3.8), enhancing membrane permeability but reducing aqueous solubility. This is quantified via shake-flask assays .
- Steric Effects : Methyl groups on piperidine hinder rotational freedom, confirmed by variable-temperature NMR, potentially affecting target binding kinetics .
Q. Which computational methods predict target binding affinity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases), focusing on the sulfonylbenzamido group’s hydrogen-bonding potential .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories, highlighting critical residue interactions .
Q. What degradation pathways are observed under accelerated stability conditions?
- Forced Degradation : Exposure to 40°C/75% RH for 4 weeks reveals:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
